REACTION_CXSMILES
|
[CH3:1]I.[OH:3][C:4]1[C:11]([I:12])=[CH:10][C:7]([C:8]#[N:9])=[C:6]([S:13][CH3:14])[N:5]=1>O1CCOCC1.C(=O)([O-])[O-].[Ag+2]>[I:12][C:11]1[C:4]([O:3][CH3:1])=[N:5][C:6]([S:13][CH3:14])=[C:7]([CH:10]=1)[C:8]#[N:9] |f:3.4|
|
Name
|
|
Quantity
|
905 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=C(C#N)C=C1I)SC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
the residue rinsed thoroughly with methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica column chromatography (4:6 dichloromethane/cyclohexane as eluent)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC(=C(C#N)C1)SC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |